3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile
Description
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-5-11-12-2-1-6(4-10)3-8(7)12/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZVRBRVKPSFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyrazolo[1,5-a]pyridine Precursors
A well-documented method for related compounds such as 3-bromo-pyrazolo[1,5-a]pyridine involves bromination of pyrazolo[1,5-a]pyridine-3-carboxylic acid with N-bromosuccinimide (NBS) in the presence of sodium hydrogen carbonate in N,N-dimethylformamide (DMF) at room temperature for 4 hours. This method yields the brominated product with approximately 76% yield after purification by flash chromatography.
Although this exact procedure is for 3-bromo-pyrazolo[1,5-a]pyridine, similar bromination strategies can be adapted for the 5-carbonitrile derivative by starting from corresponding nitrile-substituted pyrazolo[1,5-a]pyridine precursors.
Multi-Step Synthesis from Pyrazole Derivatives
The synthesis of 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile often involves:
- Preparation of N-amino-2-iminopyridine derivatives.
- Cross-dehydrogenative coupling (CDC) reactions with β-ketoesters or β-diketones under aerobic conditions.
- Use of acetic acid as a promoter and molecular oxygen as an oxidant to facilitate catalyst-free oxidative C(sp^3)–C(sp^2) bond formation.
- Subsequent cyclization and functional group transformations to install the bromine and cyano substituents on the pyrazolo[1,5-a]pyridine scaffold.
This method is notable for its high atom economy and environmentally friendly conditions, avoiding the need for metal catalysts.
- The bromination step proceeds via electrophilic substitution facilitated by NBS, with sodium hydrogen carbonate neutralizing acidic by-products.
- The CDC reaction involves oxidation of C(sp^3)–H bonds adjacent to carbonyl groups, promoted by acetic acid and molecular oxygen, enabling formation of the pyrazolo[1,5-a]pyridine ring system.
- The presence of oxygen is critical; reactions under argon atmosphere show drastically reduced yields (6%), confirming oxygen's role as the oxidant.
- Overuse of acetic acid (>6 equivalents) leads to side reactions forming triazolo[1,5-a]pyridine by-products, indicating the need for optimized reagent ratios.
- Bromination using NBS in DMF at ambient temperature is an effective method to introduce bromine at position 3 of pyrazolo[1,5-a]pyridine derivatives with good yield and purity.
- Catalyst-free aerobic cross-dehydrogenative coupling reactions, promoted by acetic acid and molecular oxygen, provide an efficient and green synthetic route to pyrazolo[1,5-a]pyridine derivatives bearing functional groups such as cyano substituents.
- Optimization of reaction conditions, especially acid equivalents and atmospheric composition, is crucial to maximize yield and minimize side-products.
- These methods collectively enable the preparation of this compound with high efficiency and potential scalability for research applications.
The preparation of this compound involves strategic bromination and cyanation steps starting from pyrazolo[1,5-a]pyridine derivatives. Modern synthetic approaches emphasize environmentally benign conditions such as catalyst-free aerobic oxidative coupling reactions promoted by acetic acid and oxygen, achieving high yields and selectivity. These methods are supported by detailed mechanistic studies and optimized reaction parameters, making them authoritative protocols for the synthesis of this compound in medicinal chemistry research.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 undergoes nucleophilic substitution with various nucleophiles.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings for C–C bond formation.
Suzuki-Miyaura Coupling
Sonogashira Coupling
Cyano Group Transformations
The nitrile group undergoes hydrolysis and cycloaddition reactions.
Electrophilic Aromatic Substitution
The electron-deficient pyrazolopyridine core reacts under directed metallation conditions.
Reductive Dehalogenation
Controlled debromination strategies enable selective functionalization.
Scientific Research Applications
Pharmaceutical Intermediates
3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile serves as an important intermediate in the synthesis of various bioactive compounds. It has been utilized to develop drugs targeting neurological disorders, including Alzheimer's disease and certain cancers. The compound's structural features allow for modifications that enhance its therapeutic efficacy.
Case Study: Synthesis of Active Drug Molecules
- Research Findings : A study highlighted the synthesis of 6-bromopyrazolo[1,5-A]pyridine derivatives, demonstrating their utility as intermediates in pharmaceutical development. These derivatives have shown promise in treating diseases such as Alzheimer's and various cancers due to their ability to inhibit specific pathways involved in disease progression .
Kinase Inhibition
The compound is noted for its activity against various protein kinases, specifically AXL and c-MET kinases. These kinases are implicated in numerous cellular processes, including growth and differentiation, making them critical targets in cancer therapy.
Mechanism of Action :
- AXL and c-MET Kinase Inhibition : Research indicates that this compound can selectively inhibit these kinases, which are often overactive in cancerous cells. By blocking their activity, the compound may help restore normal signaling pathways and suppress tumor growth .
Anticancer Potential
Recent studies have explored the anticancer properties of pyrazolo[1,5-A]pyridine derivatives, including this compound. The compound has shown effectiveness in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Research Insights :
- In Vitro Studies : Experimental data demonstrate that modifications to the pyrazolo[1,5-A]pyridine scaffold can lead to increased potency against cancer cell lines. For instance, derivatives with different substituents exhibited varying degrees of cytotoxicity against breast cancer cells .
| Compound | Target Kinase | IC50 (µM) | Cancer Type |
|---|---|---|---|
| This compound | AXL | 0.25 | Breast Cancer |
| 6-Bromopyrazolo[1,5-A]pyridine | c-MET | 0.15 | Lung Cancer |
Synthesis and Optimization
The synthesis of this compound involves several steps that can be optimized for better yield and purity. Recent advancements in synthetic methodologies have focused on improving reaction conditions to facilitate large-scale production.
Synthesis Process Overview :
Mechanism of Action
The mechanism of action of 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine and cyano substituents play a crucial role in modulating the compound’s binding affinity and specificity. The compound can inhibit specific enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may inhibit kinase activity, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Positional Isomers
- 5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 1352900-95-8):
| Property | 3-Bromo-5-carbonitrile | 5-Bromo-3-carbonitrile |
|---|---|---|
| CAS Number | 1427501-82-3 | 1352900-95-8 |
| Purity | 96% | 97% |
| Key Applications | Kinase inhibitor intermediates | Multicomponent reactions |
Functional Group Variants
- 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic Acid (CAS 876379-79-2):
- 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid (CAS 1101121-05-4):
| Property | 3-Bromo-5-carbonitrile | 3-Bromo-5-carboxylic Acid |
|---|---|---|
| Functional Group | Carbonitrile (-CN) | Carboxylic Acid (-COOH) |
| Reactivity | Electrophilic substitution | Nucleophilic acyl substitution |
| Pharmacological Role | Binding site interaction | Improved aqueous solubility |
Heterocyclic Core Modifications
- 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 114040-06-1): Pyrimidine-based core instead of pyridine. Molecular formula C₇H₄BrCl₂N₃, used in antiviral and anticancer research .
| Property | Pyridine Core | Pyrimidine Core |
|---|---|---|
| Aromatic Character | Moderately electron-rich | Electron-deficient |
| Bioactivity | Kinase inhibition | Antiviral/anticancer leads |
Reactivity in Cross-Coupling Reactions
- The bromine at position 3 in 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile facilitates palladium-catalyzed couplings (e.g., with boronic acids), enabling rapid diversification .
- In contrast, 5-Bromo-3-carbonitrile (CAS 1352900-95-8) shows slower coupling kinetics due to steric hindrance at position 5 .
Biological Activity
3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
This compound features a bromine atom and a cyano group that contribute to its reactivity and biological activity. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing significant anticancer and enzyme inhibitory properties.
Anticancer Activity
Several studies have reported the anticancer potential of pyrazolo[1,5-a]pyridines. For instance, derivatives of this class have demonstrated broad-spectrum anticancer activity with varying degrees of growth inhibition across multiple cancer cell lines. A notable study showed that certain derivatives achieved a mean growth inhibition (GI%) of 43.9% across 56 cell lines, indicating their potential as effective anticancer agents .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|
| 6s | RFX 393 | 11.70 | Moderate |
| 6t | RFX 393 | 19.92 | Moderate |
| 6n | Various | - | 43.9 |
This table summarizes the cytotoxic effects observed in renal carcinoma cell lines treated with specific pyrazolo derivatives.
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory activities. It has been identified as a potent inhibitor of several protein kinases implicated in cancer progression. Specifically, compounds within this class have shown selective inhibition of CK2 and TRKA kinases, which are crucial in cell proliferation and survival pathways .
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| C03 | TRKA | 1.6 |
| C04 | CK2 | - |
This table illustrates the inhibitory potency against specific kinases relevant to cancer treatment.
Case Studies
A case study involving the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives highlighted their potential as dual inhibitors for CDK2/TRKA pathways. The compounds exhibited significant cytotoxicity against renal carcinoma cells and induced cell cycle arrest at the G0–G1 phase, further supporting their therapeutic potential .
The mechanism underlying the biological activity of this compound involves its interaction with specific protein targets that regulate cellular processes such as proliferation and apoptosis. Molecular docking studies suggest that these compounds adopt binding modes similar to lead inhibitors, providing insights into their action at the molecular level .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromination of pyrazolo[1,5-a]pyridine precursors using reagents like PBr₃ or NBS under controlled temperatures (40–60°C) in anhydrous solvents (e.g., DCM or THF) is effective. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .
- Key Parameters : Monitor reaction progress using TLC and adjust stoichiometry to minimize side products. Evidence suggests that microwave-assisted synthesis reduces reaction time by 30–50% compared to conventional heating .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and nitrile carbon (δ ~115 ppm). The bromine atom induces deshielding in adjacent protons .
- IR : Look for a sharp C≡N stretch at ~2200 cm⁻¹ and C-Br vibration near 650 cm⁻¹ .
- MS : The molecular ion peak [M+H]⁺ should match the theoretical mass (MW = 223.04 g/mol). Fragmentation patterns should align with loss of Br (79.9 amu) .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store in a sealed container at room temperature, away from moisture. Avoid inhalation of fine powders; work in a fume hood. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as halogenated waste .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodology :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The bromine atom lowers LUMO energy, enhancing reactivity in cross-coupling reactions .
- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). The nitrile group may form hydrogen bonds with active-site residues .
Q. How do tautomeric equilibria or impurities affect experimental data interpretation?
- Methodology :
- Tautomerism : Pyrazolo[1,5-a]pyridine derivatives exhibit keto-enol tautomerism. Use ¹³C NMR or X-ray crystallography to confirm the dominant tautomer, as this impacts biological activity .
- Impurity Analysis : HPLC-MS (C18 column, acetonitrile/water mobile phase) identifies byproducts like de-brominated intermediates. Adjust reaction pH (<7) to suppress hydrolysis .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., ATP concentration in kinase assays).
- Crystal Structure Analysis : Compare binding modes using X-ray data (e.g., weak C–H⋯N interactions in sheet formation may explain variability) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?
- Methodology :
- Modifications : Replace the bromine with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability. Introduce hydrophilic substituents (e.g., –OH) to improve solubility .
- In Vivo Testing : Use rodent models to assess bioavailability. Pyrazolo[1,5-a]pyridine derivatives show 60–80% oral absorption in preclinical studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
